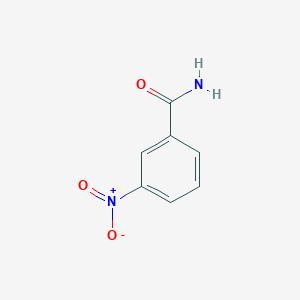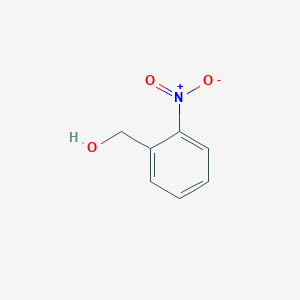
3-Piperidinemethanol
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: 3-Piperidinemethanol can be synthesized through several methods. One common approach involves the reduction of this compound ethyl ester using reducing agents such as lithium aluminum hydride. Another method includes the hydrogenation of N-allyl-3-piperidinemethanol under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of appropriate precursors. The process is optimized for high yield and purity, often employing catalysts such as palladium on carbon and operating under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions: 3-Piperidinemethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidine-3-carboxaldehyde using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be reduced to form piperidine-3-methanol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Various nucleophiles, solvents like tetrahydrofuran, elevated temperatures.
Major Products:
Oxidation: Piperidine-3-carboxaldehyde.
Reduction: Piperidine-3-methanol.
Substitution: Derivatives with substituted functional groups at the hydroxyl position.
科学的研究の応用
3-Piperidinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reactant in various chemical transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Industry: this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of 3-piperidinemethanol involves its interaction with specific molecular targets. In biochemical contexts, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxymethyl group allows for hydrogen bonding and other interactions, facilitating its role in various biochemical pathways .
類似化合物との比較
4-Piperidinemethanol: Similar structure but with the hydroxymethyl group on the fourth carbon.
2-Piperidinemethanol: Hydroxymethyl group on the second carbon.
1-Methyl-2-piperidinemethanol: Methyl and hydroxymethyl groups on the first and second carbons, respectively.
Uniqueness: 3-Piperidinemethanol is unique due to the position of the hydroxymethyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers.
特性
IUPAC Name |
piperidin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNPWIPIOOMCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871091 | |
| Record name | 3-Piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4606-65-9 | |
| Record name | 3-Piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4606-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidin-3-ylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidin-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Piperidinemethanol (3-PM) demonstrates promising characteristics for CO₂ capture, particularly in post-combustion capture (PCC) technologies. Research indicates that 3-PM exhibits rapid reactivity with CO₂, a crucial factor for efficient capture. [, ] This reactivity stems from its cyclic monoamine structure, similar to the well-studied piperazine. While piperazine possesses two amine groups, 3-PM incorporates a single amine group and a hydroxymethyl group. This structural difference makes 3-PM a simpler molecule while potentially offering valuable insights into the kinetic advantages of cyclic amine solvents for PCC processes. []
A: Studies have investigated the impact of modifying this compound with a methyl group (-CH3) or a hydroxymethyl group (-CH2OH). The addition of a methyl group leads to an increase in the heat of absorption. Conversely, incorporating a hydroxymethyl group decreases the heat of absorption. Notably, this compound, already possessing a hydroxymethyl group, exhibits a significantly lower heat of absorption compared to monoethanolamine (MEA), a commercially used absorbent. This lower heat of absorption translates to potential energy savings during the CO₂ stripping process. [, ]
A: Understanding the kinetic and equilibrium parameters of this compound's reaction with CO₂ is crucial for its evaluation as a capture solvent. Research utilizing techniques like stopped-flow kinetics, ¹H/¹³C NMR, and vapor-liquid equilibrium investigations has provided insights into these parameters. [, ] These studies contribute to a deeper understanding of the reaction mechanisms, rate constants, and equilibrium constants associated with CO₂ absorption in 3-PM solutions.
A: Interestingly, this compound has been identified as a potential biomarker for coffee intake. [] Studies utilizing untargeted metabolomics and analyzing urine samples from coffee drinkers revealed a correlation between 3-PM levels and coffee consumption. This finding suggests that 3-PM could contribute to a panel of biomarkers used to assess coffee intake in research settings.
A: Identifying this compound as a potential biomarker for coffee intake could be valuable for nutritional epidemiology studies. [] Accurately assessing coffee consumption in large populations is challenging due to variations in coffee preparation, bean types, and individual reporting biases. Having a reliable biomarker like 3-PM could provide a more objective measure of coffee intake, potentially leading to a better understanding of the health effects associated with coffee consumption.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B147368.png)




